molecular formula C13H16Cl2N2O2 B1659374 N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea CAS No. 647824-94-0

N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea

Cat. No. B1659374
CAS RN: 647824-94-0
M. Wt: 303.18 g/mol
InChI Key: POAZSUUQBAZFSM-UHFFFAOYSA-N
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Description

N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea, also known as CChU, is a synthetic compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound belongs to the class of urea derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea is not fully understood. However, it has been proposed that N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea may exert its biological effects by inhibiting certain enzymes or proteins. For example, it has been suggested that N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea may also inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has been found to have anti-microbial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea is also relatively inexpensive compared to other compounds with similar biological activities. However, N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has some limitations for lab experiments. For example, it may have low solubility in certain solvents, which can make it difficult to work with. N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea may also have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea. One area of research is the development of N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the molecular targets of N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea and its mechanism of action. Additionally, N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea may have potential applications in other fields such as material science and environmental remediation, which warrant further exploration.
In conclusion, N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea is a synthetic compound that has been extensively studied for its potential applications in various fields. The synthesis method of N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea involves the reaction of 4-chlorophenyl isocyanate with 6-chlorohexanoic acid in the presence of a base. N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea is not fully understood, but it may exert its biological effects by inhibiting certain enzymes or proteins. N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea, including the development of N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea derivatives with improved properties and the investigation of its molecular targets and mechanism of action.

Scientific Research Applications

N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has been explored for its potential use as a herbicide. In material science, N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea has been studied for its ability to form self-assembled monolayers on surfaces.

properties

IUPAC Name

6-chloro-N-[(4-chlorophenyl)carbamoyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c14-9-3-1-2-4-12(18)17-13(19)16-11-7-5-10(15)6-8-11/h5-8H,1-4,9H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZSUUQBAZFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)CCCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380337
Record name N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea

CAS RN

647824-94-0
Record name N-(6-chlorohexanoyl)-N'-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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